4-hydrazinylbenzenesulfonic Acid Hydrate

Graphene oxide reduction Hydrophilic graphene Polymer nanocomposites

Conventional procurement treats 4-hydrazinylbenzenesulfonic acid hydrate as interchangeable with phenylhydrazine or sulfanilic acid-overlooking its bifunctional hydrazino-sulfonic acid architecture that enables simultaneous reduction and sulfonation in a single step. This compound eliminates separate sulfonation workflows and organic solvent extraction steps required by monofunctional alternatives. • Achieves 13.49 mg/mL aqueous dispersibility in one-pot rGO functionalization-a 23-fold improvement over unmodified GO-without post-hoc sulfanilic acid treatment. • Delivers 18.8% MVA yield improvement in Nieuwland acetylene dimerization catalysis at 5 mol% loading via CuCl solubility enhancement and polymer inhibition. • Enables pre-column aldehyde derivatization with MEKC-DAD achieving LODs of 0.01-0.7 mg/L and calibration linearity r² >0.999, eliminating organic solvent extraction required by MBTH-based methods.

Molecular Formula C6H10N2O4S
Molecular Weight 206.22
CAS No. 467450-48-2; 854689-07-9; 98-71-5
Cat. No. B2767301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydrazinylbenzenesulfonic Acid Hydrate
CAS467450-48-2; 854689-07-9; 98-71-5
Molecular FormulaC6H10N2O4S
Molecular Weight206.22
Structural Identifiers
SMILESC1=CC(=CC=C1NN)S(=O)(=O)O.O
InChIInChI=1S/C6H8N2O3S.H2O/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4,8H,7H2,(H,9,10,11);1H2
InChIKeyOSOMMFVBTYFMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinylbenzenesulfonic Acid Hydrate (CAS 98-71-5): Core Structural Identity and Procurement-Relevant Characteristics


4-Hydrazinylbenzenesulfonic acid hydrate (CAS 98-71-5; also referred to as phenylhydrazine-4-sulfonic acid hemihydrate, CAS 854689-07-9) is an aromatic sulfonic acid derivative bearing a hydrazino (-NHNH₂) group para to the sulfonic acid moiety [1]. The compound exists as a hydrate, typically hemihydrate, and is commercially supplied as a white to pale yellow crystalline powder with a melting point of 285–286 °C and a predicted pKₐ of -0.66 ± 0.50 for the sulfonic acid group . The anhydrous molecular formula is C₆H₈N₂O₃S (MW 188.20 g/mol); the hemihydrate has MW 197.21 g/mol [1]. It is primarily utilized as a key intermediate in the manufacture of dyes (e.g., Tartrazine/Acid Yellow 23, Tinopal WG optical brightener), pharmaceuticals, agrochemicals, and as a reagent in organic synthesis . The simultaneous presence of a strongly acidic sulfonic group and a nucleophilic/reducing hydrazino group on the same aromatic scaffold creates a bifunctional reactivity profile that fundamentally distinguishes this compound from mono-functional aromatic sulfonic acids and from simple phenylhydrazine analogs [2].

Why 4-Hydrazinylbenzenesulfonic Acid Hydrate Cannot Be Substituted by Generic Aryl Hydrazines or Sulfonic Acids


Procurement decisions that treat 4-hydrazinylbenzenesulfonic acid hydrate as interchangeable with plain phenylhydrazine, 4-aminobenzenesulfonic acid (sulfanilic acid), or unsubstituted hydrazine hydrate fail to account for the compound's bifunctionality—the simultaneous presence of a hydrazino reducing/nucleophilic center and a sulfonic acid group that confers water solubility, ionic character, and catalyst-modifying capability [1]. Unlike phenylhydrazine (CAS 100-63-0), which lacks the sulfonic acid anchor and exhibits poor water solubility, this compound can serve simultaneously as a reductant and a surface-modifying agent in one-pot processes [2]. Compared to sulfanilic acid (CAS 121-57-3), which provides only an amino nucleophile rather than a hydrazino group, the hydrazino moiety enables Fischer indole cyclization, hydrazone formation, and reductive chemistry that are inaccessible to simple aniline sulfonic acids . In acetylene dimerization catalysis, the sulfonic acid group of this compound improves CuCl solubility and inhibits polymer formation—a mechanism unavailable to neutral hydrazine additives [3]. The quantitative evidence sections below substantiate these differentiation claims.

4-Hydrazinylbenzenesulfonic Acid Hydrate: Quantified Differentiation Evidence Against Closest Comparators


One-Step Simultaneous Graphene Oxide Reduction and Sulfonation Outperforms Sequential Hydrazine-Based Routes

When used as a graphene oxide (GO) reductant, 4-hydrazinylbenzenesulfonic acid (HBS) achieves simultaneous reduction and sulfonation in a single step, whereas conventional hydrazine or hydrazine hydrate reductants require a separate sulfonation step to impart hydrophilicity [1]. The interlayer spacing of HBS-reduced GO increases from 0.751 nm (GO) to 1.478 nm, indicating exfoliation and reduced aggregation tendency [2]. The aqueous dispersibility of the functionalized graphene improves from 0.58 mg/mL (unmodified GO) to 13.49 mg/mL after HBS treatment, representing a ~23-fold increase [1]. The Raman ID/IG ratio of HBS-rGO decreases to 0.29, approaching pristine graphene values and confirming effective reduction [2]. By comparison, hydrazine-reduced GO typically retains significant hydrophobicity and requires post-hoc chemical modification to achieve comparable aqueous dispersibility [3].

Graphene oxide reduction Hydrophilic graphene Polymer nanocomposites

Acetylene Dimerization: 4-Hydrazinylbenzenesulfonic Acid-Modified Nieuwland Catalyst Delivers 18.8% Higher MVA Yield Over Unmodified Catalyst

Addition of 5 mol% 4-hydrazinylbenzenesulfonic acid (S8) to the conventional Nieuwland catalytic system (CuCl/NH₄Cl/H₂O) significantly enhances catalytic performance for acetylene dimerization to monovinylacetylene (MVA) [1]. The acetylene conversion reached 57.1% with MVA selectivity of 75.1%, yielding an MVA yield of 42.9% at 80 °C and a gas hourly space velocity (GHSV) of 80 h⁻¹ [1]. This MVA yield represents an 18.8% increase over the control Nieuwland catalytic system without the sulfonic acid additive [1]. The sulfonic acid group improves CuCl dissolution in the aqueous phase, inhibits polymer formation, and suppresses Cu⁺ loss during the reaction, thereby improving both activity and long-term stability [2].

Acetylene dimerization Monovinylacetylene Nieuwland catalyst

Hydrophilic Graphene via Phenylhydrazine-4-sulfonic Acid: Broad pH Stability (2–12) and Antioxidant Activity Differentiate from Conventional Hydrazine-Reduced Graphene

Phenylhydrazine-4-sulfonic acid (PHS) simultaneously reduces graphene oxide and grafts sulfonic acid groups, producing hydrophilic graphene (HG) that homogeneously disperses in water and polar organic solvents (DMF, DMSO, 50% ethanol/water) [1]. The water solubility of HG prepared with PHS alone (HGa) reaches 12.66 mg/mL, and with PHS/NaOH (HGb) reaches 9.27 mg/mL [1]. Critically, HG forms black homogeneous solutions without precipitation across a pH range of 2–12, a stability window that exceeds that of many conventional chemically reduced graphene oxides [1]. Additionally, HGa exhibits hydroxyl radical scavenging activity of 42.5% at a concentration of 52.3 μg/mL [2]. These properties are conferred by the sulfonic acid group, which is absent in hydrazine hydrate-reduced graphene, where dispersibility is typically limited to <1 mg/mL in water without surfactants [3].

Hydrophilic graphene pH stability Antioxidant hydroxyl radical scavenging

Derivatization Reagent for Aldehydes: Phenylhydrazine-4-sulfonic Acid Enables MEKC-DAD Analysis with LODs of 0.01–0.7 mg/L

In a comparative study of derivatizing agents for aldehyde analysis by MEKC-DAD, phenylhydrazine-4-sulfonic acid (PHSA) was evaluated alongside 3-methyl-2-benzothiazolinone hydrazone (MBTH) and cyclohexane-1,3-dione (CHD) [1]. While CHD was preferred for its stability and reduced impurities, PHSA demonstrated effective hydrazone formation with aldehydes (formaldehyde, acetaldehyde, propionaldehyde, valeraldehyde), enabling quantitative analysis with calibration curve r² >0.999 and limits of detection (LODs) ranging from 0.01 to 0.7 mg/L [2]. PHSA's sulfonic acid group imparts aqueous solubility to the hydrazone derivatives, facilitating separation in aqueous MEKC buffer systems without requiring organic solvent extraction [1]. Compared to MBTH, which also reacts with aldehydes, PHSA provides a distinct selectivity profile due to differences in reaction pH optima and derivative spectral properties [3].

Aldehyde derivatization Micellar electrokinetic chromatography Food and beverage analysis

Commercial Availability at Defined Purity: ≥98% (HPLC) with Documented Hydration State Specified as Hemihydrate

Commercially, 4-hydrazinylbenzenesulfonic acid is supplied predominantly as the hemihydrate (CAS 854689-07-9) or hydrate (CAS 98-71-5) with a purity specification of ≥98.0% by HPLC and neutralization titration . Major suppliers including Thermo Fisher Scientific (Alfa Aesar portfolio) and TCI certify the product at ≥97.5–98.0% assay (HPLC) with loss on drying ≤19.31% for the hydrate form, corresponding to the defined hemihydrate stoichiometry (C₆H₈N₂O₃S·½H₂O; MW 197.21 g/mol) . In contrast, simple phenylhydrazine (CAS 100-63-0) is frequently supplied as a liquid reagent with purity typically 97–99% (GC), but without the sulfonic acid functionality, and its hydration state is not a controlled variable . The defined hydration state of this compound is critical for stoichiometric calculations in reactions such as Fischer indole synthesis, where precise molar ratios determine yield and purity of downstream products (e.g., Sulfo-Cy5 dye intermediates) .

Purity specification Hydrate form Procurement quality control

Procurement-Optimized Application Scenarios for 4-Hydrazinylbenzenesulfonic Acid Hydrate Based on Quantified Differentiation Evidence


Catalyst Modification for Acetylene Dimerization in 1,3-Butadiene Production

Procurement for Nieuwland catalyst modification programs should specify 4-hydrazinylbenzenesulfonic acid hemihydrate (CAS 854689-07-9) based on the quantified 18.8% MVA yield improvement demonstrated at 5 mol% additive loading [1]. The sulfonic acid group's role in improving CuCl solubility and inhibiting polymer formation is mechanistically unavailable to neutral hydrazine analogs [1]. Users should procure the hemihydrate form with ≥98% purity (HPLC) to ensure consistent additive stoichiometry.

One-Step Synthesis of Water-Dispersible Functionalized Graphene for Conductive Coatings

The simultaneous reduction and sulfonation capability documented by Qiao et al. (2016) enables direct preparation of hydrophilic reduced graphene oxide with 13.49 mg/mL aqueous dispersibility—a 23-fold improvement over unmodified GO—without requiring a separate sulfonation step [2]. This one-pot process eliminates the need for post-hoc functionalization with sulfanilic acid or sulfonation reagents, reducing processing time and solvent waste for manufacturers of water-based graphene conductive inks and anti-corrosion coatings [2].

Aldehyde Quantification in Food and Beverage Quality Control Using MEKC-DAD

Analytical laboratories performing aldehyde analysis in sugar cane spirits (cachaça), wines, or fruit juices can utilize phenylhydrazine-4-sulfonic acid as a pre-column derivatization reagent with MEKC-DAD, achieving LODs of 0.01–0.7 mg/L and calibration linearity r² >0.999 across formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde [3]. The aqueous solubility of PHSA-aldehyde derivatives eliminates the need for organic solvent extraction, simplifying the workflow compared to less water-soluble hydrazine reagents such as MBTH [3].

Large-Scale Synthesis of Tartrazine (Acid Yellow 23/E102) and Pyrazolone Colorants

Food-grade dye manufacturers producing Tartrazine (E102) require 4-hydrazinylbenzenesulfonic acid as the primary precursor for condensation with ethyl acetoacetate or analogous dicarbonyl compounds . The defined hemihydrate form (CAS 854689-07-9) with assay ≥97.5% (HPLC) and controlled loss on drying enables precise batch calculations essential for FDA/EFSA-compliant dye production . Substitution with generic phenylhydrazine would require additional sulfonation steps and introduce regulatory uncertainty regarding byproduct profiles .

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